2-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile

Chemical Probe Procurement Chemical Biology Drug Discovery

The compound 2-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile (CAS 2034207-26-4) is a synthetic small molecule with the molecular formula C₁₇H₁₉N₅O₂ and a molecular weight of 325.37 g/mol. It is structurally characterized by a 3,5-dimethylpyrazole ring linked via a carbonyl to a piperidine, which is in turn connected through an ether linkage to an isonicotinonitrile moiety.

Molecular Formula C17H19N5O2
Molecular Weight 325.372
CAS No. 2034207-26-4
Cat. No. B2838511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile
CAS2034207-26-4
Molecular FormulaC17H19N5O2
Molecular Weight325.372
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N
InChIInChI=1S/C17H19N5O2/c1-11-16(12(2)21-20-11)17(23)22-7-3-4-14(10-22)24-15-8-13(9-18)5-6-19-15/h5-6,8,14H,3-4,7,10H2,1-2H3,(H,20,21)
InChIKeyBAFXKUXSZZLVSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile (CAS 2034207-26-4): Procurement-Ready Chemical Identity


The compound 2-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile (CAS 2034207-26-4) is a synthetic small molecule with the molecular formula C₁₇H₁₉N₅O₂ and a molecular weight of 325.37 g/mol . It is structurally characterized by a 3,5-dimethylpyrazole ring linked via a carbonyl to a piperidine, which is in turn connected through an ether linkage to an isonicotinonitrile moiety. Preliminary physicochemical data, including a consensus logP of 3.45±0.35, suggest favorable properties for biological screening, making it a candidate for procurement in early drug discovery programs . This overview is based on structural and physicochemical descriptors only; no direct biological activities have been published for this compound.

The Specificity Imperative for 2-((1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile in Research Selection


Research procurement cannot rely on generic substitution because SAR (Structure-Activity Relationship) data for compounds incorporating the unique 3,5-dimethylpyrazole-carbonyl-piperidine-ether-isonicotinonitrile scaffold is absent from established, non-prohibited sources. While related pyrazole-piperidine scaffolds exhibit a known capacity for kinase inhibition [1] and N-type calcium channel blockade [2], no quantitative bioactivity data form a valid basis for extrapolation. The specific spatial arrangement of hydrogen bond acceptors (the pyrazole carbonyl, ether oxygen, and nitrile group) and the precise conformational constraints imposed by the 3-piperidinyl ether linkage cannot be reliably modeled from other in-class compounds, making unverified substitution a high-risk decision for any hypothesis-driven study.

Quantitative Differentiation Evidence Guide for 2-((1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile


Criterion Not Met: Absence of Quantitative Bioactivity Data for the Chemical Scaffold

At the time of this analysis, a systematic search of primary research papers, patent databases, and authoritative chemogenomic databases (BindingDB, ChEMBL) returned zero quantitative affinity, potency, or efficacy data points (Kd, Ki, IC50, EC50) for 2-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile [1]. The closest in-class compounds, such as certain pyrazole-piperidine derivatives described in patent literature, have reported nanomolar inhibition against kinases like TNIK or are noted for N-type calcium channel blockade. However, due to significant structural divergence in the 'linker' region (lack of the specific 3-oxy-isonicotinonitrile moiety), these data offer 'Class-level inference' at best but cannot establish 'Target Compound' differentiation, which is required for a procurement specification. For a scientific selection, the target compound must be treated as a structurally novel entity with an entirely uncharacterized activity profile.

Chemical Probe Procurement Chemical Biology Drug Discovery

Criterion Not Met: Absence of ADME/T and Physicochemical Quantitative Data for the Compound

No experimental values for aqueous solubility, LogD, plasma protein binding, microsomal stability, or permeability are available for 2-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile in the peer-reviewed literature or authorized databases. Computationally predicted values, such as a consensus LogP of 3.45 and a topological polar surface area (tPSA) of ~97.8 Ų , are available from cheminformatics platforms. These in silico parameters suggest potential for acceptable oral bioavailability and blood-brain barrier penetration according to Lipinski's and Veber's rules. However, these predictions do not constitute quantified, experimental differentiation from close analogs. Any comparison of ADME/T profiles based on these predictions alone would be speculative and is insufficient to guide a procurement decision weighted by pharmacokinetic liabilities.

ADME/T Pharmacokinetics Drug-like Properties

Defined Application Scenarios for 2-((1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile Based on Structural Novelty


Diversity Screening in Kinase-Focused Chemical Libraries

The compound can be utilized as a structurally novel addition to kinase-focused screening libraries. Its complex pyrazole-piperidine-ether-nitrogenous heterocycle arrangement provides a unique pharmacophore for broad-spectrum kinome screens. As the biological activity is uncharacterized, its primary utility lies in 'chemotype exploration' where a hit against any novel kinase target would automatically establish it as a valuable and patentable lead structure. This is a standard practice for structurally diverse compounds where the absence of data is a perceived advantage in preventing prior-art restrictions [1].

Calcium Channel Blocker Lead Exploration Program

Given the class-level evidence that pyrazole-piperidine derivatives can act as N-type calcium channel blockers [2], this compound could be a candidate for screening in pain or neuroprotection models. Its structural divergence from known blockers also offers a potential route to achieving subtype selectivity. Procurement is warranted for research groups seeking to explore new chemotypes that avoid the structural features of established, clinically-encumbered N-type calcium channel antagonists.

MAP4K or IKK-family Kinase Inhibitor Probe Discovery

Following the class-level patent evidence that certain pyrazole-carbonyl-piperidine derivatives are potent inhibitors of TNIK (a MAP4K family kinase) and IKKε/TBK1 [3], this specific compound's unique 3-oxy-isonicotinonitrile substitution may confer a distinct selectivity profile within this kinase subfamily. Procurement for a focused panel screen against MAP4K and IKK-related kinases is a sound, hypothesis-driven application of this novel but unproven chemical entity.

Quote Request

Request a Quote for 2-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.